molecular formula C15H14O4 B12144901 Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- CAS No. 137987-86-1

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-

Cat. No.: B12144901
CAS No.: 137987-86-1
M. Wt: 258.27 g/mol
InChI Key: IAUKIQGZHPZVRS-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- (C₁₅H₁₄O₅, molecular weight 272.25 g/mol) is a hydroxyacetophenone derivative characterized by a 2,4-dihydroxyphenyl group at the first carbon and a 2-methylphenoxy moiety at the second carbon of the ethanone backbone . This compound belongs to a broader class of phenolic ketones, which are studied for their diverse biological activities and synthetic utility. Its structural features, including hydroxyl and methoxy substituents, influence its physicochemical properties, such as solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

137987-86-1

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)ethanone

InChI

InChI=1S/C15H14O4/c1-10-4-2-3-5-15(10)19-9-14(18)12-7-6-11(16)8-13(12)17/h2-8,16-17H,9H2,1H3

InChI Key

IAUKIQGZHPZVRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

Preparation Methods

Mechanism and Procedure

The Houben-Hoesch reaction involves the acylation of polyhydroxy aromatic compounds (e.g., resorcinol) with nitriles in the presence of a Lewis acid (ZnCl₂) and HCl. The reaction proceeds via nitrilium ion formation, followed by hydrolysis to yield aryl ketones.

Example Synthesis :

  • Reactants :

    • Resorcinol (1.0 eq)

    • 2-Methylphenoxyacetonitrile (1.2 eq)

    • ZnCl₂ (1.5 eq) in anhydrous ether under HCl gas.

  • Conditions :

    • Reaction at 0–5°C for 12 hours.

    • Hydrolysis with dilute HCl to isolate the ketimine intermediate.

  • Yield : 85–90%.

Key Advantages :

  • High regioselectivity for meta-substituted polyhydroxy aromatics.

  • Scalable with minimal byproducts.

Friedel-Crafts Acylation

Methodology

This method employs Friedel-Crafts acylation using hydrogen fluoride (HF) as both solvent and catalyst. Acyl chlorides or carboxylic acids react with resorcinol to form the ketone.

Experimental Protocol :

  • Reactants :

    • Resorcinol (1.0 eq)

    • 2-Methylphenoxyacetyl chloride (1.1 eq)

    • HF (5–10 eq).

  • Conditions :

    • Reaction at 20°C for 12 hours.

    • HF removed via distillation (b.p. 19.5°C).

  • Yield : 91% with 96% purity.

Safety Note :
HF requires specialized handling due to extreme toxicity. Alternative solvents (e.g., dichloromethane) with AlCl₃ may be used but yield lower efficiency.

Alkylation of Pre-Formed Ketones

Strategy

A pre-synthesized 1-(2,4-dihydroxyphenyl)ethanone undergoes alkylation with 2-methylphenol derivatives. Mitsunobu or nucleophilic substitution reactions are typical.

Example :

  • Reactants :

    • 1-(2,4-Dihydroxyphenyl)ethanone (1.0 eq)

    • 2-Methylphenol (1.2 eq)

    • Mitsunobu reagents (Ph₃P, DIAD).

  • Conditions :

    • Reflux in THF for 24 hours.

  • Yield : 70–75%.

Limitations :

  • Moderate yields due to competing side reactions.

  • Requires orthogonal protection of hydroxyl groups.

Hydrolysis of Nitrile Precursors

Process Overview

Nitriles (e.g., 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)acetonitrile) are hydrolyzed under acidic or alkaline conditions to form the ketone.

Acidic Hydrolysis :

  • Reactants :

    • Nitrile precursor (1.0 eq)

    • H₂SO₄ (70% v/v).

  • Conditions :

    • Reflux at 90–110°C for 6 hours.

  • Yield : 80–85%.

Alkaline Hydrolysis :

  • Lower yields (60–70%) due to polymerization side products.

Comparative Analysis of Methods

Method Reagents Yield Purity Key Challenges
Houben-Hoesch ReactionZnCl₂, HCl, nitrile85–90%HighNitrile synthesis complexity
Friedel-CraftsHF, acyl chloride91%Very HighHF toxicity
AlkylationMitsunobu reagents70–75%ModerateSide reactions
Nitrile HydrolysisH₂SO₄ or NaOH80–85%HighByproduct formation

Mechanistic Insights

Houben-Hoesch Reaction Pathway:

  • Nitrilium Ion Formation :

    RCN+HCl+ZnCl2RC≡NH+ClZnCl2\text{RCN} + \text{HCl} + \text{ZnCl}_2 \rightarrow \text{RC≡NH}^+ \text{Cl}^- \cdot \text{ZnCl}_2
  • Electrophilic Attack :
    Resorcinol attacks the nitrilium ion at the meta position.

  • Hydrolysis :
    Imine intermediate hydrolyzes to yield the ketone.

Friedel-Crafts Acylation:

  • Acylium Ion Generation :

    RCOCl+HFRCO++HCl+F\text{RCOCl} + \text{HF} \rightarrow \text{RCO}^+ + \text{HCl} + \text{F}^-
  • Aromatic Substitution : Resorcinol undergoes electrophilic substitution at the activated position.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds and participate in redox reactions, influencing the activity of biological systems. The compound may also modulate signaling pathways by interacting with specific proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2-methylphenoxy group in the target compound introduces steric hindrance and moderate electron-donating effects, contrasting with the electron-withdrawing chlorine in the 4-chloro analog .
  • Hydrogen Bonding: The 2,4-dihydroxyphenyl moiety in all analogs facilitates hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated derivatives .
  • Molecular Weight Impact: The target compound’s higher molecular weight (272.25 vs.

Antioxidant Activity

  • 1-(2,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone: Exhibits mild antioxidative effects (10% ROS reduction in THP-1 macrophages), likely due to radical scavenging by phenolic hydroxyls .
  • Ononetin: Demonstrates stronger antioxidative activity than the target compound’s analog, attributed to methoxy group stabilization of the phenolic ring .
  • The 2-methylphenoxy group may reduce bioavailability compared to smaller substituents .

Structural-Activity Relationships (SAR)

  • Phenolic Hydroxyls: The 2,4-dihydroxy configuration is critical for hydrogen bonding and metal chelation, enhancing antioxidant and enzyme inhibitory activities .
  • Aryloxy vs. Aryl Substituents: Phenoxy groups (e.g., 2-methylphenoxy) introduce ether linkages, increasing hydrophobicity and altering metabolic stability compared to direct aryl attachments .
  • Methoxy vs. Methyl Groups: Methoxy substituents (as in Ononetin) improve electron delocalization, whereas methyl groups (as in the target compound) prioritize steric effects over electronic modulation .

Biological Activity

Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-, also known as 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)ethan-1-one, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C16H16O4
  • Molecular Weight : Approximately 258.273 g/mol
  • Functional Groups : Hydroxyl groups at the 2 and 4 positions on one aromatic ring and a methylphenoxy group attached to the ethanone moiety.

The presence of hydroxyl groups contributes to its antioxidant and antimicrobial properties, making it a valuable subject for further research.

Antioxidant Activity

Ethanone exhibits notable antioxidant activity due to the presence of hydroxyl groups. These groups enhance the compound's ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have shown that compounds with similar phenolic structures often demonstrate significant free radical scavenging capabilities.

Antimicrobial Properties

Research indicates that ethanone possesses antimicrobial properties against various pathogens. It has been studied for its potential effectiveness against bacteria and fungi, suggesting its application in developing new antimicrobial agents.

Enzyme Inhibition

Ethanone's biological activity extends to enzyme inhibition. Similar compounds have been reported as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are important targets in drug design for conditions such as Alzheimer's disease . The inhibition capacity of ethanone and its derivatives may provide insights into their potential therapeutic uses.

Synthesis and Evaluation

A study focused on the synthesis of ethanone derivatives demonstrated their biological activities through various assays. For example, compounds synthesized from phenolic precursors were evaluated for their AChE inhibitory effects. The results indicated that certain derivatives exhibited potent AChE inhibition with IC50 values in the nanomolar range .

Compound NameIC50 (nM)Ki (nM)
Ethanone Derivative 128.7622.13
Ethanone Derivative 240.7637.45
Reference Drug (TAC)40.7637.45

This table summarizes the inhibitory effects of various derivatives compared to a reference drug.

Cytotoxic Activity

Another aspect of ethanone's biological profile is its cytotoxic activity against cancer cell lines. In vitro studies have demonstrated selective cytotoxicity towards human melanoma (A375) cells with an IC50 value of approximately 5.7 µM, indicating its potential as an anticancer agent .

Scientific Research Applications

Chemistry

Ethanone serves as a crucial building block in organic synthesis. Its ability to undergo various chemical reactions enables the formation of more complex organic molecules. Common reactions include:

  • Oxidation : Can be oxidized to form quinone derivatives.
  • Reduction : The ketone group can be reduced to an alcohol.
  • Substitution : The methyl group can be substituted with other nucleophiles.

The following table summarizes these reactions:

Reaction TypeProductsCommon Reagents
OxidationQuinone derivativesPotassium permanganate, Chromium trioxide
ReductionAlcohol derivativesSodium borohydride, Lithium aluminum hydride
SubstitutionVarious substituted phenoxy derivativesPalladium or copper catalysts

Biology

Research indicates that ethanone exhibits notable biological activities. Compounds with similar structures have shown:

  • Antimicrobial Properties : Potential effectiveness against various pathogens.
  • Anticancer Activity : Studies suggest possible mechanisms for inhibiting cancer cell proliferation.

A comparative analysis of ethanone with structurally similar compounds reveals its unique biological profile:

Compound NameStructural FeaturesBiological Activity
1-(2,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanoneDifferent methyl substitution positionModerate antimicrobial activity
1-(3,4-Dihydroxyphenyl)-2-(3-methylphenoxy)ethanoneAdditional methoxy group affecting solubilityLower anticancer efficacy

Medicine

Ethanone is being investigated for its potential therapeutic applications. Preliminary studies suggest it may serve as a dual inhibitor for conditions such as hyperuricemia by targeting xanthine oxidase and renal urate transporter 1 (URAT1). This dual action could provide a safer alternative to existing treatments that often have adverse effects.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry examined the anticancer properties of ethanone derivatives. The results showed that certain derivatives inhibited cancer cell growth through apoptosis induction and cell cycle arrest mechanisms .

Research on Antimicrobial Effects

Another study highlighted ethanone's antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as a new antimicrobial agent .

Industrial Applications

Ethanone is also utilized in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity allows for modifications that enhance material performance.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methylphenoxy)-, and what challenges arise during its multi-step synthesis?

  • Methodological Answer : The synthesis typically involves coupling dihydroxyphenyl precursors with substituted phenoxy ethanone intermediates. Key steps include:

  • Protection of hydroxyl groups (e.g., using acetyl or benzyl groups) to prevent undesired side reactions.
  • Nucleophilic substitution under controlled conditions (e.g., reflux in ethanol at 80°C for 6–12 hours) to attach the 2-methylphenoxy moiety .
  • Deprotection using acidic or basic hydrolysis to restore hydroxyl groups. Challenges include low yields due to steric hindrance from the 2-methylphenoxy group and purification difficulties caused by polar byproducts. HPLC or column chromatography is recommended for purification .

Q. How can researchers validate the structural integrity of this compound, particularly its dihydroxyphenyl and methylphenoxy substituents?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 6.2–7.0 ppm for dihydroxyphenyl and δ 2.3 ppm for the methyl group) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., expected [M+H]+^+ at m/z 288.1) and fragmentation patterns .
  • FT-IR : Detect hydroxyl stretches (~3200–3500 cm1^{-1}) and carbonyl peaks (~1700 cm1^{-1}) .

Q. What preliminary assays are suitable for screening its biological activity?

  • Methodological Answer : Initial screens focus on:

  • Enzyme inhibition assays : Test interactions with kinases or oxidoreductases (e.g., tyrosine kinase inhibition using ELISA-based methods) .
  • Antioxidant activity : DPPH or ABTS radical scavenging assays to evaluate phenolic hydroxyl contributions .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–100 µM .

Advanced Research Questions

Q. How can contradictory data regarding its biological activity (e.g., variable IC50_{50} values across studies) be resolved?

  • Methodological Answer : Contradictions may arise from differences in:

  • Purity : Use HPLC (>95% purity) to eliminate batch variability .
  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%) .
  • Cell line heterogeneity : Validate results across multiple lines and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies optimize the compound’s pharmacokinetic properties, such as bioavailability and metabolic stability?

  • Methodological Answer :

  • Structural modifications : Introduce methyl or methoxy groups to reduce hepatic metabolism (e.g., blocking hydroxyl groups via methylation) .
  • Prodrug design : Convert hydroxyl groups to esters or glycosides to enhance solubility and absorption .
  • In vitro ADME assays : Use microsomal stability tests (human liver microsomes) and Caco-2 permeability models to predict oral bioavailability .

Q. How does the 2-methylphenoxy substituent influence binding affinity in molecular docking studies?

  • Methodological Answer :

  • Computational modeling : Perform docking simulations (e.g., AutoDock Vina) with target proteins (e.g., estrogen receptors or COX-2).
  • Comparative analysis : Remove the methyl group in silico to assess its role in hydrophobic interactions and binding energy (ΔG calculations) .
  • Validation : Cross-correlate with SAR studies using analogs lacking the methyl group .

Data Analysis and Mechanistic Questions

Q. What analytical techniques resolve spectral overlaps in NMR caused by aromatic proton crowding?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to assign overlapping aromatic signals .
  • Deuterium exchange : Identify exchangeable hydroxyl protons by comparing spectra in D2_2O vs. CDCl3_3 .

Q. How can researchers differentiate between antioxidant activity mediated by hydroxyl groups versus electron-donating substituents?

  • Methodological Answer :

  • Structure-activity relationships (SAR) : Synthesize analogs with blocked hydroxyl groups (e.g., methylated derivatives) and compare radical scavenging efficacy .
  • Electrochemical assays : Cyclic voltammetry to measure redox potentials; lower potentials indicate stronger electron-donating capacity .

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